molecular formula C9H11NO2 B1347459 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde CAS No. 84966-28-9

5-(Pyrrolidin-1-yl)furan-2-carbaldehyde

Cat. No. B1347459
CAS RN: 84966-28-9
M. Wt: 165.19 g/mol
InChI Key: TZLGFEAULCWLDT-UHFFFAOYSA-N
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Description

“5-(Pyrrolidin-1-yl)furan-2-carbaldehyde” is a chemical compound with the molecular formula C9H11NO2 . It is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This compound is of interest to medicinal chemists due to its potential in the treatment of human diseases .


Synthesis Analysis

The synthesis of compounds like “5-(Pyrrolidin-1-yl)furan-2-carbaldehyde” often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . Another approach is the functionalization of preformed pyrrolidine rings, such as proline derivatives . The specific synthesis process for this compound is not detailed in the available resources.


Molecular Structure Analysis

The molecular structure of “5-(Pyrrolidin-1-yl)furan-2-carbaldehyde” is characterized by a pyrrolidine ring attached to a furan ring via a methylene bridge . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .

Scientific Research Applications

Antibacterial Activity

Furan derivatives have gained prominence in medicinal chemistry due to their remarkable therapeutic efficacy. Researchers have been inspired to create innovative antibacterial agents by incorporating the furan nucleus . Specifically, 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde exhibits antibacterial activity against both gram-positive and gram-negative bacteria. Its potential lies in combating microbial resistance, a global health concern.

Drug Design and Synthesis

The reactivity of the furan-2-carbaldehyde moiety allows for the design and synthesis of novel drug candidates. By harnessing its properties alongside the pyrrolidine ring, researchers can develop compounds with improved pharmacological profiles . This compound’s unique structure opens avenues for drug discovery and optimization.

Multi-Component Reactions

Researchers have developed novel synthetic routes involving 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde. For instance, an unprecedented multi-component reaction with solvent participation was used to construct pyrrolidin-5-one-2-carboxamides. This method offers mild conditions, substrate diversity, and functional group tolerance .

Carbonic Anhydrase Inhibition

Pyrrolidine-2,5-dione, a related scaffold, has been evaluated for inhibitory activity against human carbonic anhydrase (CA) isoenzymes. These enzymes play roles in various diseases. Researchers explore the potential of compounds containing the pyrrolidine ring for therapeutic intervention .

Other Therapeutic Applications

5-(Pyrrolidin-1-yl)furan-2-carbaldehyde’s diverse pharmacological properties extend beyond antibacterial effects. It has shown promise as an anti-ulcer agent, diuretic, muscle relaxant, anti-protozoal, and more. Its multifaceted nature invites further investigation across various disease areas .

Future Directions

The pyrrolidine ring, a key feature of “5-(Pyrrolidin-1-yl)furan-2-carbaldehyde”, is widely used by medicinal chemists to design new compounds with different biological profiles . Future research may focus on how modifications to the pyrrolidine ring influence the biological activity of these compounds .

properties

IUPAC Name

5-pyrrolidin-1-ylfuran-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c11-7-8-3-4-9(12-8)10-5-1-2-6-10/h3-4,7H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZLGFEAULCWLDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80355444
Record name 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Pyrrolidin-1-yl)furan-2-carbaldehyde

CAS RN

84966-28-9
Record name 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(pyrrolidin-1-yl)furan-2-carbaldehyde
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